1-(4-Dodecylphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Dodecylphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a dodecylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Dodecylphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-dodecylphenylamine with maleic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Dodecylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Research has shown that derivatives of this compound exhibit antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the production of specialty polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 1-(4-Dodecylphenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with various molecular targets and pathways:
Molecular Targets: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death. It may also inhibit key enzymes involved in microbial metabolism.
Pathways Involved: The disruption of cell membrane integrity and enzyme inhibition are the primary pathways through which the compound exerts its antimicrobial effects.
Comparison with Similar Compounds
1-(4-Dodecylphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: The presence of the pyrrole-2,5-dione moiety in this compound distinguishes it from other similar compounds
Properties
CAS No. |
65833-03-6 |
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Molecular Formula |
C22H31NO2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-(4-dodecylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C22H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)23-21(24)17-18-22(23)25/h13-18H,2-12H2,1H3 |
InChI Key |
WXDUFGQXUJWTOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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